Triazolo[1,5-a]pyridine-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
triazolo[1,5-a]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-2-10-6(3-5)4-8-9-10/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUUKBVZIQVGQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=N2)C=C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Triazolo 1,5 a Pyridine 5 Carboxylic Acid and Its Analogs
General Approaches to the Triazolo[1,5-a]pyridine Core System
The formation of the triazolo[1,5-a]pyridine ring system is central to the synthesis of the target molecule. Key methodologies include cyclization reactions of pyridine (B92270) precursors, condensation pathways, and oxidative cyclization techniques.
Cyclization Reactions Starting from Amino-Substituted Pyridines or Related Precursors
A prevalent and versatile method for constructing the triazolo[1,5-a]pyridine core involves the use of 2-aminopyridine (B139424) derivatives as starting materials. These precursors undergo cyclization with various reagents to form the fused triazole ring.
One notable approach is the cyclization of N-(pyrid-2-yl)formamidoximes. This reaction, when conducted under mild conditions with trifluoroacetic anhydride (B1165640), yields organic-chemistry.orgresearchgate.netdocumentsdelivered.comtriazolo[1,5-a]pyridines in good yields. organic-chemistry.org This method is advantageous due to its gentle reaction conditions and the ready availability of the starting materials.
Another strategy involves a base-promoted tandem SNAr/Boulton-Katritzky rearrangement. This reaction utilizes 2-fluoropyridines and 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles to generate a broad range of functionalized organic-chemistry.orgresearchgate.netdocumentsdelivered.comtriazolo[1,5-a]pyridines. organic-chemistry.org
The following table summarizes key cyclization reactions starting from amino-substituted pyridines:
| Starting Material | Reagent | Reaction Type | Product | Reference |
| 2-Aminopyridines | N-(pyrid-2-yl)formamidoximes, Trifluoroacetic anhydride | Cyclization | organic-chemistry.orgresearchgate.netdocumentsdelivered.comTriazolo[1,5-a]pyridines | organic-chemistry.org |
| 2-Fluoropyridines | 1,2,4-Oxadiazol-3-amines or 3-aminoisoxazoles | Tandem SNAr/Boulton-Katritzky rearrangement | Functionalized organic-chemistry.orgresearchgate.netdocumentsdelivered.comtriazolo[1,5-a]pyridines | organic-chemistry.org |
Condensation and Cyclocondensation Pathways
Condensation reactions provide another effective route to the triazolo[1,5-a]pyridine skeleton. These methods often involve the reaction of a pyridine derivative with a component that will form the triazole ring. For instance, the reaction of 2-hydrazinopyridines with various electrophiles can lead to the formation of the fused ring system.
A catalyst-free, microwave-assisted tandem reaction has been developed for the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides. mdpi.com This eco-friendly method proceeds via a transamidation, nucleophilic addition to the nitrile, and subsequent condensation, offering good to excellent yields and a broad substrate scope. mdpi.com
Oxidative Cyclization Methodologies
Oxidative cyclization represents a powerful strategy for the final ring-closing step in the synthesis of triazolo[1,5-a]pyridines. These reactions typically involve the formation of an N-N bond through an oxidative process.
A common approach is the PIFA (phenyliodine bis(trifluoroacetate))-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides. This metal-free oxidative N-N bond formation occurs rapidly and in high yields, making it a highly efficient method. organic-chemistry.org Similarly, an I2/KI-mediated oxidative N-N bond formation provides an environmentally benign route from readily available N-aryl amidines. organic-chemistry.org
Copper-catalyzed oxidative coupling reactions have also been employed. A reaction using a copper catalyst under an air atmosphere can facilitate sequential N-C and N-N bond formation, starting from readily available and inexpensive materials. organic-chemistry.org This method is noted for its tolerance of a wide range of functional groups. organic-chemistry.org
The table below outlines various oxidative cyclization methods:
| Precursor | Oxidizing Agent/Catalyst | Key Feature | Product | Reference |
| N-(pyridin-2-yl)benzimidamides | PIFA | Metal-free, rapid, high yield | organic-chemistry.orgresearchgate.netdocumentsdelivered.comTriazolo[1,5-a]pyridines | organic-chemistry.org |
| N-aryl amidines | I2/KI | Environmentally benign | organic-chemistry.orgresearchgate.netdocumentsdelivered.comTriazolo[1,5-a]pyridines | organic-chemistry.org |
| 2-Aminopyridines and nitriles | Copper catalyst, Air | Tolerates various functional groups | organic-chemistry.orgresearchgate.netdocumentsdelivered.comTriazolo[1,5-a]pyridines | organic-chemistry.org |
| N-arylamidines | Chloramine-T | Metal-free, mild conditions | 1,5-fused 1,2,4-triazoles | organic-chemistry.org |
Targeted Introduction and Functionalization of the Carboxylic Acid Moiety
Once the triazolo[1,5-a]pyridine core is established, the next critical step is the introduction of the carboxylic acid group at the 5-position. This can be achieved either by cyclizing a pyridine precursor already bearing a suitable functional group at the 6-position (which becomes the 5-position of the fused ring) or by post-cyclization functionalization.
Hydrolysis and Oxidation Strategies for Carboxylic Acid Formation
A common and straightforward method for generating a carboxylic acid is through the hydrolysis of a nitrile or an ester precursor. Therefore, a synthetic strategy targeting 5-cyano- or 5-alkoxycarbonyl-triazolo[1,5-a]pyridine would be a logical approach. The nitrile group is a versatile precursor that can be transformed into a carboxylic acid via hydrolysis. mdpi.com
Alternatively, a methyl group at the 5-position can be oxidized to a carboxylic acid. This strategy would involve the synthesis of 5-methyl-triazolo[1,5-a]pyridine, which could potentially be achieved by starting with 2-amino-6-methylpyridine (B158447) and applying one of the cyclization methods described in section 2.1.
Regioselective Functionalization Techniques
Direct and regioselective functionalization of the pre-formed triazolo[1,5-a]pyridine ring system at the 5-position presents a more convergent but potentially challenging approach. The electronic nature of the fused ring system dictates the positions susceptible to electrophilic or nucleophilic attack. The reactivity of organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridines has been shown to be susceptible to lithiation at the 7-position. documentsdelivered.com
While direct carboxylation at the 5-position has not been extensively reported, analogous systems and general principles of heterocyclic chemistry suggest potential pathways. For instance, regioselective metalation at the 5-position, possibly directed by a nearby functional group, followed by quenching with carbon dioxide, could be a viable route. However, achieving regioselectivity at the 5-position over other positions on the pyridine ring would be a key challenge.
Research on related pyrazolo[1,5-a]pyridine (B1195680) systems has shown that functionalization at various positions is possible, and these strategies could potentially be adapted. For instance, the synthesis of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives has been achieved through 1,3-dipolar cycloaddition followed by hydrolysis of an ester. ciac.jl.cn While this is a different position and a different isomeric core, the general principle of introducing a carboxylate precursor during the ring formation is applicable.
Advanced Synthetic Techniques and Reaction Conditions
The synthesis of the triazolo[1,5-a]pyridine core has benefited significantly from modern synthetic methods that offer improvements in reaction times, yields, and environmental impact over classical approaches.
Microwave-Mediated Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, known for its ability to accelerate reaction rates and improve yields, often under solvent-free or reduced-solvent conditions. researchgate.netrsc.org In the context of triazolo[1,5-a]pyridine synthesis, microwave-assisted protocols have enabled rapid and efficient access to this scaffold. researchgate.netrsc.org
One notable method involves the reaction of enaminonitriles with benzohydrazides in dry toluene (B28343) under microwave heating at 140 °C. nih.govmdpi.comnih.gov This approach facilitates a tandem reaction sequence that yields the desired 1,2,4-triazolo[1,5-a]pyridines in good to excellent yields within a short timeframe. nih.govnih.gov The efficiency of this method is highlighted by the successful synthesis of a broad range of derivatives with various functional groups on both the enaminonitrile and benzohydrazide (B10538) precursors. nih.gov
Another versatile microwave-assisted, metal-free protocol utilizes the cyclization of 1-amino-2-imino-pyridine derivatives with a variety of substrates, including carboxylic acids, aldehydes, and acrylonitriles. rsc.org This method is characterized by its operational simplicity, broad substrate scope, and excellent yields, often without the need for chromatographic purification. rsc.org
| Reactants | Conditions | Yield | Reference |
|---|---|---|---|
| Enaminonitriles and Benzohydrazides | Toluene, 140 °C, Microwave | Good to Excellent | nih.gov |
| 1-amino-2-imino-pyridine and Carboxylic Acids | Microwave, Metal-Free | Good to Excellent | rsc.org |
| 3-amino-1,2,4-triazole and Chalcones | Microwave, 60-120 seconds | High | rsc.org |
Catalyst-Free and Environmentally Benign Protocols
The development of catalyst-free and environmentally friendly synthetic methods is a central goal of green chemistry. researchgate.net Several protocols for synthesizing triazolo[1,5-a]pyridines align with these principles by avoiding heavy metal catalysts and hazardous reagents. researchgate.netorganic-chemistry.org
The aforementioned microwave-mediated synthesis from enaminonitriles and benzohydrazides is a prime example of a catalyst-free and additive-free method. nih.govnih.gov This process proceeds efficiently without the need for any metal or external catalyst, reducing chemical waste and potential hazards. researchgate.net Similarly, the reaction of 1-amino-2-imino-pyridines with carboxylic acids under microwave irradiation is a metal-free approach, further enhancing its environmental credentials. rsc.org
Other strategies have focused on metal-free oxidative N-N bond formation. For instance, N-(pyridin-2-yl)benzimidamides can be converted to the corresponding triazolopyridines using (diacetoxyiodo)benzene (B116549) (PIFA) as an oxidant, achieving high yields in short reaction times. mdpi.comorganic-chemistry.org An even more environmentally benign approach employs an I2/KI-mediated system for the same transformation, allowing for a scalable and efficient synthesis from readily available N-aryl amidines. mdpi.comorganic-chemistry.org These methods provide effective alternatives to traditional syntheses that often rely on harsher conditions or less desirable reagents. rsc.orgresearchgate.net
Multicomponent Reactions in Triazolopyridine Synthesis
Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates all or most of the atoms of the starting materials. japsonline.com This strategy is prized for its efficiency, atom economy, and ability to rapidly generate molecular complexity. japsonline.comresearchgate.net
While specific MCRs for Triazolo[1,5-a]pyridine-5-carboxylic acid are not extensively detailed, the principles have been successfully applied to the synthesis of related fused heterocyclic systems like triazolopyrimidines. japsonline.comresearchgate.net For example, a one-pot, three-component reaction of 3-aminotriazole, various aldehydes, and a nitrile derivative can produce novel triazolopyrimidine-6-carbonitriles. japsonline.com
The Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, is another powerful tool for synthesizing imidazo-fused scaffolds and can be adapted for related nitrogen-rich heterocycles. researchgate.net These examples underscore the potential of MCRs to provide a straightforward and efficient pathway to the triazolopyridine core and its analogs, allowing for significant structural diversity by simply varying the initial components. researchgate.netresearchgate.net
Solid-Phase Synthesis Applications
Solid-phase synthesis (SPS) is a technique in which molecules are built step-by-step on a solid polymeric support. This methodology is particularly advantageous for the synthesis of libraries of compounds for drug discovery and for simplifying purification, as excess reagents and byproducts can be washed away from the resin-bound product.
The application of SPS has been elegantly demonstrated in the creation of complex molecules incorporating a triazole ring. nih.gov An automated solid-phase synthesis of triazolo-peptidomimetics showcases this approach. nih.gov In this process, a peptide is elongated on a solid support using standard Fmoc/tBu chemistry. At the desired position, the N-terminal amide is converted to an azide (B81097) via a diazo-transfer reaction. This is followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click reaction" with an amino alkyne to form the 1,2,3-triazole ring within the peptide backbone. nih.gov This automated, two-step procedure allows for the efficient synthesis of structurally diverse peptidomimetics with moderate to good purities. nih.gov This methodology highlights the potential of solid-phase techniques for constructing complex derivatives containing the triazolo[1,5-a]pyridine scaffold.
Synthetic Utility and Late-Stage Functionalization
The ability to modify a core heterocyclic structure in the final stages of a synthetic sequence, known as late-stage functionalization, is of immense value in medicinal chemistry for generating analogs and optimizing properties. The triazolo[1,5-a]pyridine scaffold is amenable to such modifications, which greatly enhances its synthetic utility. nih.govnih.gov
A key strategy for late-stage functionalization involves introducing a handle, such as a halogen atom, onto the triazolopyridine ring system, which can then participate in cross-coupling reactions. For example, a bromo-functionalized triazolopyridine derivative can undergo a Suzuki–Miyaura cross-coupling reaction. nih.gov In a specific demonstration, reaction with 4-methoxyphenylboronic acid in the presence of a palladium catalyst, Pd(PPh3)4, successfully afforded the coupled product in an 88% yield. nih.gov This transformation demonstrates that the triazolopyridine core is stable to these reaction conditions and can be readily elaborated to build more complex molecular architectures. nih.gov
Mechanistic Insights into this compound Synthesis
Understanding the reaction mechanism is crucial for optimizing conditions and extending the scope of a synthetic method. For the catalyst-free, microwave-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides, a plausible reaction pathway has been proposed. researchgate.netnih.gov
The proposed mechanism proceeds through a series of tandem reactions:
Transamidation: The reaction initiates with a transamidation between the enaminonitrile and the benzohydrazide, which results in the elimination of dimethylamine (B145610) and the formation of an N-acyl enaminonitrile intermediate (A). nih.gov
Intramolecular Cyclization: The lone pair of electrons on the terminal nitrogen of the hydrazide moiety then performs a nucleophilic attack on the carbon atom of the nitrile group. This intramolecular addition leads to the formation of a five-membered ring intermediate (B). nih.gov
Condensation: This is followed by a condensation reaction where the newly formed amino group attacks the carbonyl carbon of the acyl group, forming another intermediate (C). nih.gov
Dehydration: The final step involves the elimination of a water molecule from intermediate C, resulting in aromatization and the formation of the stable, fused 1,2,4-triazolo[1,5-a]pyridine ring system. nih.gov
Control experiments, such as running the reaction in the presence of a radical scavenger which did not inhibit product formation, support that this pathway does not involve a radical mechanism. nih.gov
Proposed Reaction Pathways and Intermediates
The construction of the triazolo[1,5-a]pyridine and its analogous triazolo[1,5-a]pyrimidine core is achieved through several distinct reaction pathways, each involving unique intermediates.
One primary strategy is the cyclocondensation reaction . A common approach for synthesizing analogs such as ethyl 5-methyl-7-phenyl- lp.edu.uaresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyrimidine-2-carboxylate involves the reaction of an aminotriazole, like ethyl 5-amino-1,2,4-triazole-3-carboxylate, with a 1,3-dicarbonyl compound, such as 1-phenylbutane-1,3-dione. nih.govnih.gov This reaction proceeds through the formation of an initial adduct which then undergoes intramolecular cyclization and dehydration to form the fused bicyclic system. The resulting ester can then be hydrolyzed under basic conditions to yield the corresponding carboxylic acid. nih.gov
Another significant pathway involves the reaction of N-amino-α-pyridones with amides . A more contemporary, catalyst-free approach utilizes a tandem reaction between enaminonitriles and benzohydrazides under microwave irradiation. mdpi.comnih.gov A plausible mechanism for this transformation begins with a transamidation reaction between the enaminonitrile and the benzohydrazide, which forms a key intermediate by eliminating dimethylamine. mdpi.com This is followed by an intramolecular nucleophilic attack of a nitrogen lone pair onto the nitrile group, creating a second intermediate. The final steps involve condensation with the carbonyl group and subsequent elimination of a water molecule to yield the aromatic 1,2,4-triazolo[1,5-a]pyridine product. mdpi.com
A third pathway proceeds via the reaction of 2-cinnamoyl-2-cyanoacetohydrazide with α-cyanocinnamonitriles. This process is proposed to occur through a concerted mechanism involving a 6-exo-dig cyclization to form an intermediate N-cinnamoylamino-3,4-dihydro-2-pyridone. This intermediate then undergoes a subsequent 5-exo-trig cyclization, driven by the reactivity of the amide carbonyl group, to form the triazolo[1,5-a]pyridinone ring system. These products are often isolated as stable piperidinium (B107235) salts due to the acidity of a ring proton.
Furthermore, the oxidative cyclization of N-(2-pyridyl)amidines serves as a direct route to the triazolo[1,5-a]pyridine core. mdpi.com This pathway involves the formation of a crucial N-N bond through an intramolecular annulation process, which can be promoted by various oxidizing agents. organic-chemistry.orgmdpi.com
Table 1: Key Reaction Pathways and Intermediates
| Starting Materials | Key Intermediates | Final Product Type |
|---|---|---|
| Ethyl 5-amino-1,2,4-triazole-3-carboxylate + 1,3-Dicarbonyl compound | Adduct from initial condensation | lp.edu.uaresearchgate.netorganic-chemistry.orgTriazolo[1,5-a]pyrimidine-2-carboxylate |
| Enaminonitriles + Benzohydrazides | Transamidation product, cyclized nitrile adduct | 1,2,4-Triazolo[1,5-a]pyridine |
| 2-Cinnamoyl-2-cyanoacetohydrazide + α-Cyanocinnamonitriles | N-cinnamoylamino-3,4-dihydro-2-pyridone | lp.edu.uaresearchgate.netorganic-chemistry.orgTriazolo[1,5-a]pyridinone |
| N-(2-pyridyl)amidines | Amidrazone-like species | lp.edu.uaresearchgate.netorganic-chemistry.orgTriazolo[1,5-a]pyridine |
Role of Catalysts and Reagents in Reaction Mechanisms
The efficiency and selectivity of the synthetic routes toward this compound and its analogs are heavily influenced by the choice of catalysts and reagents.
Metal Catalysts: Copper catalysts, such as copper bromide (CuBr) and copper acetate, play a significant role in several synthetic strategies. mdpi.com They are particularly effective in promoting sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org For instance, copper-catalyzed reactions can facilitate the cyclization of 2-aminopyridine with nitriles or the [3+2] cycloaddition of azinium-N-imines with nitriles to form the triazolo[1,5-a]pyridine ring. mdpi.com
Oxidizing Reagents: The intramolecular annulation of N-(pyridin-2-yl)amidines relies on the formation of an oxidative N-N bond. This critical step is often mediated by stoichiometric amounts of oxidizing agents. mdpi.com Reagents such as (diacetoxyiodo)benzene (PIDA), iodine in the presence of potassium iodide (I₂/KI), sodium hypochlorite (B82951) (NaClO), lead tetraacetate (Pb(OAc)₄), and manganese dioxide (MnO₂) have all been successfully employed to facilitate this transformation. organic-chemistry.orgmdpi.com
Condensation and Cyclization Reagents: In cyclocondensation reactions, acidic or basic conditions are often necessary. For example, acetic acid is used as a solvent and catalyst for the reaction between aminotriazoles and dicarbonyl compounds. nih.gov In other cases, bases like piperidine (B6355638) are used to promote cyclization. For the cyclization of N-(pyrid-2-yl)formamidoximes, trifluoroacetic anhydride is an effective reagent that facilitates the reaction under mild conditions. organic-chemistry.org
Modern Synthetic Promoters: To align with green chemistry principles, catalyst-free methods have been developed. Microwave irradiation has proven to be a powerful tool, enabling the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides without the need for any catalyst or additive, often in very short reaction times. mdpi.comnih.gov
Reagents for Functional Group Manipulation: Once the core heterocyclic structure containing a carboxylic acid or its ester precursor is formed, further modifications are often required. Basic hydrolysis, typically using sodium hydroxide (B78521) or lithium hydroxide, is the standard method for converting an ester to the final carboxylic acid. nih.govscribd.com For subsequent reactions of the carboxylic acid, such as amide bond formation, coupling reagents are essential. A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt), or alternatives like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (HBTU) with N,N-diisopropylethylamine (DIEA), are commonly used to activate the carboxylic acid for reaction with an amine. scribd.com
Table 2: Catalysts and Reagents in Synthesis
| Reagent/Catalyst | Role | Reaction Type |
|---|---|---|
| Copper Salts (e.g., CuBr, Cu(OAc)₂) | Catalyst | Oxidative Cyclization, Cycloaddition |
| PIFA, I₂/KI, Pb(OAc)₄, MnO₂ | Oxidizing Agent | Intramolecular N-N bond formation |
| Trifluoroacetic Anhydride | Dehydrating/Cyclizing Agent | Cyclization of formamidoximes |
| Acetic Acid | Acid Catalyst/Solvent | Cyclocondensation |
| Piperidine | Base Catalyst | Cyclization |
| Microwave Irradiation | Energy Source | Catalyst-free tandem reaction |
| NaOH, LiOH | Reagent | Ester Hydrolysis |
| EDC, HOBt, HBTU, DIEA | Coupling Reagents | Amide bond formation |
Computational and Theoretical Investigations of Triazolo 1,5 a Pyridine 5 Carboxylic Acid Derivatives
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure of triazolo[1,5-a]pyridine derivatives. jchemrev.comresearchgate.net These methods allow for the detailed analysis of molecular orbitals, charge distribution, and other electronic properties that govern the reactivity and interactions of these molecules.
DFT studies, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to optimize the molecular geometry of these compounds in their ground state. journalijar.com From these optimized structures, a wealth of information can be derived. Key parameters investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. journalijar.com For instance, a smaller energy gap suggests higher reactivity. journalijar.com
Furthermore, these calculations provide insights into the distribution of electron density and electrostatic potential. The analysis of Mulliken atomic charges, for example, reveals how the fusion of the triazole and pyridine (B92270) rings, along with the presence of substituents like the carboxylic acid group, influences the electronic environment of the molecule. mdpi.com This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding non-covalent interactions. Theoretical spectra, calculated using Time-Dependent DFT (TD-DFT), can also be compared with experimental UV-visible spectra to validate the computational models and understand the electronic transitions occurring within the molecules. journalijar.comjchemrev.com
Aromaticity and Stability Studies of the Fused Ring System
The aromaticity of the fused triazolo[1,5-a]pyridine ring system is a key determinant of its stability and chemical properties. nih.gov While the system is a 10-π electron system, analogous to purines, experimental studies have suggested a somewhat limited degree of aromaticity. nih.gov Computational methods offer a quantitative approach to evaluating this characteristic.
Two primary computational methods used for this purpose are the Harmonic Oscillator Model of Aromaticity (HOMA) index and Nucleus-Independent Chemical Shift (NICS) calculations. researchgate.netmdpi.com
NICS Calculations: This magnetic criterion for aromaticity involves placing a "ghost" atom at the center of a ring and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. mdpi.com Values close to zero imply a non-aromatic character. mdpi.com NICS calculations can be performed at the ring center (NICS(0)) and at various points above and below the ring plane (e.g., NICS(1)) to provide a more detailed picture of the magnetic properties.
Together, these computational studies provide a nuanced understanding of the electronic delocalization and thermodynamic stability of the triazolo[1,5-a]pyridine core.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations are powerful tools for exploring how triazolo[1,5-a]pyridine-5-carboxylic acid derivatives interact with biological macromolecules, making them invaluable in drug discovery.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. This method is widely used to screen virtual libraries of triazolo[1,5-a]pyridine derivatives and to understand the structural basis of their biological activity. ekb.egnih.gov
In these studies, the three-dimensional structure of the target protein, often obtained from the Protein Data Bank (PDB), is used to define a binding site. The triazolo[1,5-a]pyridine derivative is then placed into this site in various conformations, and a scoring function is used to estimate the binding affinity for each pose. The results, typically expressed as a binding energy or docking score in kcal/mol, indicate the strength of the interaction.
Derivatives of the triazolo[1,5-a]pyridine scaffold have been docked into the active sites of a diverse range of biological targets. The analysis of the docked poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to binding. For example, studies have shown that these compounds can interact with crucial amino acid residues in the active sites of enzymes like SARS-CoV-2 Main Protease (Mpro) and α-glucosidase. nih.gov This detailed interaction analysis is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.
| Derivative Class | Biological Target | PDB ID | Observed Interactions |
|---|---|---|---|
| 1,2,4-triazolo[1,5-a]pyrimidin-7-ones | SARS-CoV-2 Main Protease (Mpro) | Not Specified | Interaction with active site residues His41, Cys145, and Glu166. nih.gov |
| Pyridyl- nih.govnih.govimist.matriazolo[1,5-a]pyridine-Glycosides | Epidermal Growth Factor Receptor (EGFR) | Not Specified | Good binding affinities observed. ekb.eg |
| Triazolopyridine derivatives | Glucosamine-6-Phosphate (GlcN-6-P) synthase | 2VF5 | Moderate to good binding energies reported. nih.gov |
| 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamides | Influenza A virus polymerase (PA-PB1 interface) | Not Specified | Recognition of hydrophobic regions and H-bond interactions. nih.gov |
Molecular Dynamics Simulations for Complex Stability and Binding Affinity
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the ligand-protein complex and to refine the calculation of binding affinities.
Starting from the best-docked pose, an MD simulation is run for a specific duration (e.g., 20 ns). nih.gov During the simulation, various parameters are monitored to evaluate the stability of the complex. These include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and is stable. nih.gov
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. This helps to identify flexible regions of the protein and how they are affected by ligand binding. nih.gov
Following the simulation, more advanced techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy of the complex. nih.gov This provides a more accurate estimation of the binding affinity than docking scores alone. For example, MD simulations of 1,2,4-triazolo[1,5-a]pyrimidin-7-one inhibitors with the SARS-CoV-2 Mpro revealed thermodynamically stable binding energies, confirming the stability of the complexes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.
Molecular Descriptor Selection and Model Development
The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in a dataset. imist.ma These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be categorized as:
1D descriptors: Based on the chemical formula (e.g., molecular weight). imist.ma
2D descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices). imist.ma
3D descriptors: Based on the 3D conformation (e.g., molecular volume, surface area).
For triazolo[1,5-a]pyridine derivatives, a wide range of descriptors are calculated, including physicochemical properties like the partition coefficient (LogP), molar refractivity (MR), and polarizability, as well as topological indices like the Balaban index. imist.ma
Due to the large number of possible descriptors, a crucial step is descriptor selection to identify the most relevant ones and to avoid overfitting the model. Principal Component Analysis (PCA) is a statistical technique often used for this purpose. imist.ma PCA helps to reduce the dimensionality of the data and identify descriptors that are highly correlated, allowing for the removal of redundant information. imist.ma
Once a set of relevant descriptors is selected, a mathematical model is developed to correlate these descriptors with the biological activity (e.g., IC50 values). Multiple Linear Regression (MLR) is a common method used to build the QSAR equation. imist.ma The statistical quality of the resulting model is assessed using parameters like the correlation coefficient (R²), adjusted R², and the results of cross-validation (e.g., leave-one-out Q²). imist.ma A robust and predictive QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.
| Descriptor Type | Example Descriptors Used for Triazolo[1,5-a]pyrimidine Derivatives imist.ma |
|---|---|
| Physicochemical | Molar refractivity (MR), Molar volume (MV), Parachor (Pc), Refractive index (n), Surface tension (S), Density (d), Polarizability (α) |
| Compositional | Percentage of Carbon (C%), Nitrogen (N%), Hydrogen (H%) |
| Lipophilicity | Partition coefficient (Log P) |
| Topological | Balaban index (BI), Winer index (WI) |
Predictive Capabilities in Biological Activity
Computational models serve as powerful tools to forecast the biological activity of novel chemical entities, thereby streamlining the drug discovery process. For scaffolds related to this compound, such as nih.govnih.govnih.govtriazolo[4,3-a]pyridines and pyrazolo[1,5-a]pyrimidines, various in silico studies have been successfully employed to predict their therapeutic potential. These studies often involve molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions.
Molecular docking simulations, for instance, have been used to investigate the binding of triazolopyridine derivatives to specific enzyme active sites. In a study on novel nih.govnih.govnih.govtriazolo[4,3-a]pyridine sulfonamides as potential antimalarial agents, molecular docking was used to screen a virtual library of compounds against the falcipain-2 enzyme, a key target in Plasmodium falciparum. This approach successfully identified hits with good predicted binding affinities, which were subsequently synthesized and confirmed to have in vitro antimalarial activity. drugbank.com Similarly, docking studies on nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine-based inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1/KDM1A) revealed key interactions within the enzyme's active site, providing a structural basis for their inhibitory activity. nih.gov
QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For nih.govnih.govnih.govtriazolo[1,5-a]pridinylpyridine derivatives, 2D and 3D-QSAR models have been developed to predict their anticancer activity against the human colon carcinoma cell line (HCT-116). researchgate.net These models, which exhibited significant statistical quality, helped to identify key structural features—such as the nature of substituents at different positions of the scaffold—that modulate the biological activity. researchgate.net
ADMET prediction is another critical component of in silico analysis. For a series of newly synthesized sulfonamide derivatives tethered with pyridine, in silico ADMET properties were predicted to assess their drug-likeness, including oral bioavailability and safety profiles. nih.gov Such predictions are vital for early-stage identification of candidates with favorable pharmacokinetic properties, reducing the likelihood of late-stage failures in drug development. While specific predictive studies for this compound were not prevalent in the surveyed literature, the successful application of these computational methods to structurally related compounds underscores their potential to guide the design and optimization of new derivatives within this chemical class.
Table 1: Representative Computational Studies on Related Scaffolds
| Scaffold | Computational Method | Predicted Biological Target/Activity | Key Findings |
|---|---|---|---|
| nih.govnih.govnih.govTriazolo[4,3-a]pyridine Sulfonamides | Molecular Docking | Antimalarial (Falcipain-2 inhibition) | Identification of key hydrogen bonding and hydrophobic interactions within the enzyme active site. drugbank.com |
| nih.govnih.govnih.govTriazolo[1,5-a]pridinylpyridines | 2D/3D-QSAR | Anticancer (PI3K inhibition) | Structural requirements for enhanced activity include moderate-sized, hydrophilic groups at R1 and bulky, hydrophobic groups at R2. researchgate.net |
| Pyrazolo[1,5-a]pyrimidines | Molecular Docking & ADMET Prediction | Antimicrobial (Enzyme inhibition) | Compounds showed favorable Lipinski's rule compliance and predicted negative carcinogenicity. nih.gov |
| nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine Derivatives | Molecular Docking | LSD1/KDM1A Inhibition | Docking revealed arene-H interactions and hydrogen bonds with key residues in the active site. nih.gov |
Bioisosteric Principles and Scaffold Design Rationalization
The concept of bioisosterism, where one functional group or moiety is replaced by another with similar physical or chemical properties to produce a compound with comparable biological activity, is a cornerstone of modern drug design. The Triazolo[1,5-a]pyridine scaffold is a versatile platform that has been effectively utilized in bioisosteric replacement strategies, mimicking key biological recognition motifs.
Triazolo[1,5-a]pyridine as a Purine (B94841) Bioisostere
The structural and electronic resemblance of the Triazolo[1,5-a]pyridine core to the endogenous purine ring system has made it a valuable purine bioisostere. nih.govsigmaaldrich.com Purines are fundamental components of nucleic acids and play crucial roles in cellular signaling and energy metabolism. Consequently, many enzymes, such as kinases, utilize purine-based substrates like ATP. The Triazolo[1,5-a]pyrimidine ring, a closely related analog, is isoelectronic with the purine heterocycle, suggesting it can serve as a viable replacement in medicinal chemistry. nih.govnih.gov
Mimicry of Carboxylic Acid Functional Groups
While seemingly counterintuitive, the Triazolo[1,5-a]pyridine scaffold, depending on its substitution pattern, can also act as a bioisostere for the carboxylic acid functional group. nih.govnih.gov Carboxylic acids are common functionalities in drug molecules, often crucial for interacting with biological targets through hydrogen bonding or ionic interactions. However, their acidic nature can lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism.
Replacement of N-acetylated Lysine Fragments
An intriguing application of the Triazolo[1,5-a]pyridine scaffold is its use as a bioisostere for the N-acetyl fragment of ε-N-acetylated lysine (KAc). nih.govnih.gov The acetylation of lysine residues is a critical post-translational modification that regulates protein function and is recognized by a class of proteins known as bromodomains. The development of small molecule inhibitors that can mimic the acetylated lysine and disrupt the interaction with bromodomains is a promising therapeutic strategy, particularly in oncology and inflammatory diseases.
Table 2: Bioisosteric Applications of the Triazolo[1,5-a]pyridine/pyrimidine (B1678525) Scaffold
| Bioisosteric Replacement | Target Moiety | Rationale | Therapeutic Area Example |
|---|---|---|---|
| Purine Bioisostere | Adenine/Guanine | Isoelectronic nature, similar size, and hydrogen bonding capacity. nih.govnih.gov | Oncology (Kinase inhibitors) nih.gov |
| Carboxylic Acid Mimic | -COOH | Nitrogen atoms act as hydrogen bond acceptors, mimicking the carbonyl group. nih.govnih.gov | General drug design to improve pharmacokinetic properties. rawdatalibrary.net |
| N-acetylated Lysine Replacement | ε-N-acetyl-lysine | Mimics the hydrogen bonding and electrostatic interactions of the acetylated lysine side chain. nih.govnih.gov | Oncology/Inflammation (Bromodomain inhibitors) nih.gov |
Biological Activities and Mechanistic Studies of Triazolo 1,5 a Pyridine 5 Carboxylic Acid Derivatives
Research on Anticancer Properties
Derivatives of the nih.govnih.govnih.govtriazolo[1,5-a]pyridine class have demonstrated notable potential as anticancer agents, exhibiting activity through various mechanisms of action. nih.gov
Substituted triazolopyridine compounds have been identified as selective kinase inhibitors. google.com Research has shown that certain nih.govnih.govnih.govtriazolo[1,5-a]pyridinylpyridine derivatives can exert potent antiproliferative effects on human cancer cell lines. nih.gov Specifically, studies on compounds 1c and 2d revealed an impact on the AKT signaling pathway, a crucial pathway in cancer cell survival and proliferation. nih.gov The phosphorylation of AKT at position 473 was affected by these compounds, suggesting that their anticancer activity may be mediated, at least in part, through the inhibition of this kinase pathway. nih.gov
Further research has identified nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivatives as potent inhibitors of Janus kinases (JAK1 and JAK2), which are implicated in inflammatory diseases and some cancers. nih.gov Additionally, the scaffold has been used to design inhibitors for Hypoxia-Inducible Factor (HIF) Prolylhydroxylase Domain-1 (PHD-1), showcasing a novel binding interaction with the enzyme's active site. nih.gov
| Compound | Target Cell Line | Activity (IC50 µM) |
|---|---|---|
| 1c | HCT-116 | 1.1 |
| 1c | U-87 MG | 2.3 |
| 1c | MCF-7 | 3.2 |
| 2d | HCT-116 | 1.5 |
| 2d | U-87 MG | 3.1 |
| 2d | MCF-7 | 4.5 |
While detailed studies on apoptosis induction specifically by Triazolo[1,5-a]pyridine-5-carboxylic acid derivatives are limited in the reviewed literature, the inhibition of key survival pathways like the AKT pathway by nih.govnih.govnih.govtriazolo[1,5-a]pyridinylpyridine derivatives suggests a potential for inducing programmed cell death. nih.gov The disruption of AKT signaling is a well-established strategy for triggering apoptosis in cancer cells.
The related scaffold, nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine, has been extensively studied for its microtubule-targeting properties. nih.govacs.orggoogle.com These compounds can interfere with tubulin polymerization dynamics, a mechanism exploited by many successful anticancer drugs. nih.govgoogle.com While direct evidence for microtubule targeting by this compound derivatives was not prominent in the searched literature, the structural similarity to the pyrimidine (B1678525) analogs suggests this could be a potential, yet unconfirmed, mechanism of action for certain derivatives.
Investigation of Antimicrobial Efficacy
The triazolopyridine scaffold has been recognized as a promising framework for the development of new antimicrobial agents to combat bacterial and fungal infections, particularly those caused by resistant strains. nih.gov
A patent for a new class of triazolopyridine derivatives highlights their potential as antibacterial agents. nih.gov One specific compound mentioned is 7-bromo-2-(3-ethyl-ureido)- nih.govnih.govnih.govThis compound ethyl ester , indicating that derivatives of the core chemical have been synthesized for antimicrobial purposes. nih.gov While this patent points to their use as antimicrobials, detailed mechanistic data on specific enzyme inhibition like DNA gyrase or Dihydrofolate reductase (DHFR) for this specific pyridine (B92270) series is not as extensively detailed as for its triazolopyrimidine counterparts. nih.gov For the related triazolopyrimidine scaffold, derivatives have been developed as dual inhibitors of bacterial DNA gyrase and DHFR, key enzymes in bacterial DNA synthesis and folate metabolism, respectively. nih.gov
Several studies have confirmed the antifungal potential of the nih.govnih.govnih.govtriazolo[1,5-a]pyridine core. A series of novel 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives were synthesized and tested against pathogenic fungi. nih.gov The results showed that several of these compounds exhibited significant growth inhibitory activities against Candida albicans and Trichophyton rubrum. nih.gov The minimum inhibitory concentration (MIC) values for some of these derivatives were comparable or superior to the standard antifungal drug fluconazole, marking them as promising candidates for further investigation. nih.gov
| Compound | Fungal Strain | Activity (MIC µg/mL) |
|---|---|---|
| 9e | C. albicans | 3.13 |
| 9e | T. rubrum | 1.56 |
| 9f | C. albicans | 3.13 |
| 9f | T. rubrum | 3.13 |
| 9g | C. albicans | 6.25 |
| 9g | T. rubrum | 3.13 |
| Fluconazole (Reference) | C. albicans | 6.25 |
| Fluconazole (Reference) | T. rubrum | 3.13 |
Antitubercular Activity against Mycobacterium tuberculosis
Within the scope of the reviewed scientific literature, specific studies detailing the antitubercular activity of derivatives of the this compound scaffold against Mycobacterium tuberculosis are not prominently available. Research in this area has often focused on related but structurally distinct heterocyclic systems, such as pyrazolo[1,5-a]pyridine (B1195680) and triazolo[1,5-a]pyrimidine hybrids.
Antichlamydial Studies
There is a notable lack of specific research investigating the antichlamydial properties of this compound derivatives. Current literature does not provide significant data or studies focused on the efficacy of this particular chemical class against Chlamydia species.
Antiviral Research Applications
Investigations into the antiviral properties of compounds targeting viral polymerases have been extensive. However, research pertaining specifically to derivatives of the Triazolo[1,5-a]pyridine scaffold is limited. The majority of published studies in this domain concentrate on the closely related 1,2,4-triazolo[1,5-a]pyrimidine (TZP) scaffold. nih.govunipd.itresearchgate.netcardiff.ac.ukbohrium.com
Inhibition of Viral Replication Enzymes (e.g., RNA-dependent RNA polymerase - RdRP)
While the viral RNA-dependent RNA polymerase (RdRP) is a key target for antiviral drug development, studies have primarily highlighted the role of triazolo[1,5-a]pyrimidine derivatives, not triazolo[1,5-a]pyridines, as inhibitors. nih.govunipd.itbohrium.com These pyrimidine-based compounds have been investigated for their ability to disrupt the function of the influenza virus RdRP. nih.govunipd.itbohrium.com
Specific Viral Targets and Pathways (e.g., PA-PB1 interface of influenza A virus polymerase)
The interface between the PA and PB1 subunits of the influenza A virus polymerase is a critical target for inhibiting viral replication. Research has demonstrated that compounds built on a 1,2,4-triazolo[1,5-a]pyrimidine core can effectively disrupt this protein-protein interaction. nih.govunipd.itresearchgate.netcardiff.ac.uk This disruption interferes with the proper assembly and function of the viral polymerase complex. nih.gov However, equivalent studies focusing on the Triazolo[1,5-a]pyridine scaffold are not found in the current body of scientific literature.
Immunomodulatory and Anti-inflammatory Research
Derivatives of the nih.govunipd.itcardiff.ac.uktriazolo[1,5-a]pyridine scaffold have emerged as a significant area of investigation for their potential to modulate immune responses, particularly through the inhibition of the RORγt nuclear receptor. nih.govnih.govresearchgate.net
RORγt Inverse Agonism and Immune Response Modulation
The retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a critical transcription factor for the differentiation and function of Th17 cells, which are key drivers of autoimmune diseases through their production of pro-inflammatory cytokines like interleukin (IL)-17A. nih.govplos.org Triazolo[1,5-a]pyridine derivatives have been designed and synthesized as potent RORγt inverse agonists. nih.govnih.govresearchgate.net
An initial potent RORγt inverse agonist, analogue 3a , was identified through the design and synthesis of triazolopyridine derivatives. nih.govnih.govresearchgate.net Further structure-activity relationship (SAR) studies focusing on improving metabolic stability led to the development of a novel analogue, 5a . nih.govnih.gov This compound, 6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy) nih.govunipd.itcardiff.ac.uktriazolo[1,5-a]pyridin-6-yl)nicotinamide, demonstrated strong RORγt inhibitory activity. nih.govnih.gov
The mechanism of action for these compounds involves binding to the RORγt receptor and suppressing its transcriptional activity. This leads to a dose-dependent inhibition of IL-17A production. nih.gov In a human whole-blood assay, compound 5a was shown to suppress IL-17A production with an IC50 value of 130 nM. nih.gov Furthermore, in vivo studies using a mouse model confirmed a robust and dose-dependent inhibitory effect on IL-17A production, highlighting the potential of this scaffold in modulating the Th17 pathway for therapeutic applications in autoimmune diseases. nih.gov
| Compound | Target | Assay | IC50 (nM) | Reference |
|---|---|---|---|---|
| 5a | RORγt | Human Whole-Blood Assay (IL-17A release) | 130 | nih.gov |
Inhibition of Prolyl Hydroxylase Domain (PHD-1)
Derivatives of the nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold have been identified as effective inhibitors of the hypoxia-inducible factor (HIF) prolyl hydroxylase domain-1 (PHD-1) enzyme. nih.gov The inhibition of PHD enzymes leads to the stabilization of HIF, a transcription factor that plays a crucial role in the cellular response to low oxygen levels, making PHD inhibitors a therapeutic target for conditions like anemia associated with chronic kidney disease. nih.gov
Research has focused on 4-{ nih.govnih.govnih.govtriazolo[1,5-a]pyridin-5-yl}benzonitrile-based compounds. nih.gov X-ray crystallography studies of these inhibitors revealed a novel binding mode within the active site of the PHD-1 enzyme. nih.gov A key interaction involves the triazolo N1 atom coordinating in a monodentate fashion with the active site's Fe²⁺ ion. nih.gov This interaction is distinct from the binding patterns of previously reported carboxylic acid-based PHD inhibitors. nih.govnih.gov Additionally, the benzonitrile (B105546) group of the inhibitor forms a hydrogen-bonding interaction with the side chain of the Asn315 residue in the enzyme. nih.gov Through further optimization of this scaffold, researchers have developed potent PHD-1 inhibitors that also possess favorable physicochemical and pharmacokinetic properties. nih.gov
JAK Kinase Inhibition (JAK1, JAK2)
The triazolo[1,5-a]pyridine core is a significant structural motif for the development of Janus kinase (JAK) inhibitors. nih.govresearchgate.net The JAK family of cytoplasmic tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are critical mediators of cytokine signaling. google.com Small molecule inhibitors targeting JAKs have shown therapeutic efficacy in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. nih.gov
In an effort to develop potent inhibitors, two series of triazolo[1,5-a]pyridine derivatives were designed and synthesized. nih.gov Pharmacological evaluation of these compounds identified several with high potency against JAK1 and JAK2, along with good selectivity over JAK3. nih.gov Specifically, compounds designated J-4 and J-6 emerged as promising candidates, effectively inhibiting the proliferation of BaF3 cells that have high expression of JAK1/2. nih.gov These compounds also demonstrated acceptable metabolic stability in liver microsome assays. nih.gov The triazolopyridine scaffold is central to the design of Filgotinib, a selective JAK1 inhibitor. researchgate.net The advancement of ligand-efficient 2-amino- nih.govnih.govnih.govtriazolo[1,5-a]pyridines has also led to the development of potent JAK2 inhibitors. nih.gov
| Compound | Target Kinase(s) | Key Finding | Source |
|---|---|---|---|
| J-4 | JAK1/JAK2 | High potency and selectivity over JAK3; effective suppression of BaF3 cell proliferation. | nih.gov |
| J-6 | JAK1/JAK2 | High potency and selectivity over JAK3; effective suppression of BaF3 cell proliferation. | nih.gov |
| Filgotinib | JAK1 (selective) | Developed from a triazolo[1,5-a]pyridine starting point for integrated lead optimization. | researchgate.net |
Enzyme Inhibitory Research Beyond Pathogen Targets
Xanthine (B1682287) oxidase (XO) is a critical enzyme in the metabolic pathway of purines, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Elevated levels of uric acid can lead to hyperuricemia and gout, making XO a key target for therapeutic intervention. nih.govnih.gov While research on the direct inhibition of XO by this compound is specific, studies on structurally related pyrimidine-5-carboxylic acid derivatives provide insight into the potential of this class of compounds.
Research into 2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid derivatives has identified excellent XO inhibitors with IC₅₀ values significantly better than the standard drug allopurinol. nih.gov A separate study focused on designing 2-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives to target a specific subpocket in the XO active site. nih.gov This series of compounds demonstrated potent XO inhibitory activity, with IC₅₀ values ranging from 0.0288 µM to 0.629 µM. nih.gov The most potent compound, 8u, had an IC₅₀ value of 0.0288 µM, comparable to that of the drug febuxostat (B1672324) (IC₅₀ = 0.0236 µM). nih.gov Kinetic analysis revealed that this representative compound acts as a mixed-type inhibitor of xanthine oxidase. nih.gov
| Compound Series | Target Enzyme | IC₅₀ Range (µM) | Most Potent Compound | Inhibition Type | Source |
|---|---|---|---|---|---|
| 2-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives (8a-8z) | Xanthine Oxidase | 0.0288 - 0.629 | 8u (IC₅₀ = 0.0288 µM) | Mixed-type | nih.gov |
Alpha-glucosidase is a key intestinal enzyme responsible for the final step in carbohydrate digestion, breaking down complex carbohydrates into absorbable glucose. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and lower postprandial blood glucose levels, representing a therapeutic strategy for managing type 2 diabetes mellitus. nih.govnih.gov The 1,2,4-triazolo[1,5-a]pyridine scaffold has been identified as a novel and potent framework for α-glucosidase inhibitors. nih.gov
A series of 6-amino-2,5,7-triaryl- nih.govnih.govnih.govtriazolo[1,5-a]pyridine-8-carbonitriles (compounds 15a–15v) were synthesized and evaluated for their inhibitory activity. nih.gov These compounds exhibited excellent to strong α-glucosidase inhibition, with IC₅₀ values ranging from 6.60 ± 0.09 µM to 75.63 ± 0.44 µM. nih.gov This potency is significantly greater than that of the reference drug acarbose (B1664774) (IC₅₀ = 750.00 ± 0.56 µM). nih.gov Among the series, compound 15j was identified as the most potent inhibitor (IC₅₀ = 6.60 ± 0.09 µM). nih.gov Further studies showed that compound 15j acts as a competitive and selective α-glucosidase inhibitor, with no inhibitory effect on α-amylase. nih.gov Molecular docking studies suggest a strong binding affinity of 15j within the α-glucosidase active site, forming key hydrogen bonds with residues TYR158, GLN353, and GLU411. nih.gov
| Compound | Target Enzyme | IC₅₀ (µM) | Comparison Standard (Acarbose) IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 15j | α-Glucosidase | 6.60 ± 0.09 | 750.00 ± 0.56 | nih.govnih.gov |
| 15a-15v (Range) | α-Glucosidase | 6.60 - 75.63 | 750.00 ± 0.56 | nih.gov |
Central Nervous System (CNS) Activity Research
The triazolo[1,5-a]pyridine scaffold and its bioisosteres, such as triazolopyrimidines and triazolopyridazines, have been investigated for their potential activity within the central nervous system, particularly as anticonvulsant agents. nih.govfrontiersin.org The design of these molecules often leverages structural similarities to known CNS-active drugs, like diazepam, to target specific receptors. frontiersin.org
One research effort focused on synthesizing a series of 7-substituted- nih.govnih.govnih.govtriazolo[1,5-α]pyrimidine derivatives with the rationale that they could bind to benzodiazepine (B76468) (BZD) receptors, which are allosteric modulatory sites on the GABA-A receptor, a ligand-gated ion channel. frontiersin.org The binding of BZD-like molecules to this receptor enhances the inhibitory effects of the neurotransmitter GABA, which increases the opening frequency of the chloride ion channel, leading to neuronal hyperpolarization and reduced excitability. frontiersin.orgmdpi.com Similarly, studies on triazolo[4,3-b]pyridazine carboxamides and carboxylic acids, which are structurally related, have also demonstrated significant anticonvulsant activity in maximal electroshock-induced seizure models in mice. nih.gov These findings suggest that the broader class of fused triazolo-azine heterocycles represents a promising area for the development of novel anticonvulsant agents that act via modulation of ion channels like the GABA-A receptor. nih.govfrontiersin.org
GABAergic System Interactions
Derivatives of the triazolo[1,5-a]pyrimidine scaffold, an isostere of the triazolopyridine core, have been identified as potent modulators of the γ-aminobutyric acid type A (GABAᴀ) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. researchgate.netnih.gov A series of 7-alkoxy- researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives demonstrated significant anticonvulsant effects, which were attributed to their action as allosteric potentiators of GABAᴀ receptors. nih.gov
Mechanistic studies on a representative compound from this series revealed sensitivity to specific GABAᴀ receptor subunit compositions. The compound positively modulated synaptic α1β2γ2 and extrasynaptic α4β3δ receptors but had no effect on NMDA receptors or Nav1.2 sodium channels. nih.gov This indicates a selective mechanism of action. Furthermore, these derivatives appear to act on a site on the GABAᴀ receptor that is distinct from those used by common anticonvulsants like benzodiazepines and barbiturates. nih.gov In cultured cortical neurons, a lead compound from this class was shown to potentiate the activity of native GABAᴀ receptors and decrease the firing of action potentials. nih.gov
Similarly, 2,5-disubstituted researchgate.netnih.govresearchgate.net-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives have been synthesized and identified as positive modulators of the GABAᴀ α1 receptor, showing efficacy in pentylenetetrazole (PTZ)-induced epilepsy models. nih.gov Computational studies on triazolo[1,5-a]pyrimidinone derivatives binding to the α1β2γ2 subtype suggest a strong affinity for the benzodiazepine (BZD) binding site, with interactions primarily involving hydrogen bonds with residues in loops A-F of the α1 and γ2 subunits. nih.gov
In a more direct structural analogue, novel triazolopyridine derivatives have been characterized as selective negative allosteric modulators (NAMs) of α5 subunit-containing GABAᴀ receptors, highlighting the scaffold's potential for developing agents that can influence cognitive processes. researchgate.net
Antimalarial Studies
The fused heterocyclic system of triazolopyrimidines has been a fruitful scaffold for the development of potent antimalarial agents, particularly targeting the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme. nih.govnih.gov This enzyme is crucial for the de novo pyrimidine biosynthesis pathway in the parasite, making it an excellent drug target. nih.govnih.gov
A series of researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives showed significant in vitro activity against the chloroquine-resistant W2 strain of P. falciparum, with IC₅₀ values ranging from 0.023 to 20 µM. nih.gov Notably, these compounds did not exhibit toxicity in human hepatoma (HepG2) cells. nih.gov Further studies confirmed that these derivatives inhibit PfDHODH activity in the low micromolar to low nanomolar range and are highly selective over the human DHODH homologue. nih.govresearchgate.net One of the most advanced candidates from this class, DSM265, is a selective PfDHODH inhibitor that reached phase I human clinical trials. nih.gov
Another related scaffold, researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine sulfonamides, has also been investigated for antimalarial properties. By targeting the falcipain-2 enzyme, a cysteine protease involved in hemoglobin degradation by the parasite, lead compounds with IC₅₀ values as low as 2.24 µM against P. falciparum have been identified. uantwerpen.benih.gov
| Compound Scaffold | Substituents | Target | IC₅₀ (µM) vs P. falciparum | Reference |
|---|---|---|---|---|
| researchgate.netnih.govresearchgate.netTriazolo[1,5-a]pyrimidine | 2-CF₃, 7-(β-naphthylamine) | PfDHODH | 0.023 | nih.gov |
| researchgate.netnih.govresearchgate.netTriazolo[1,5-a]pyrimidine | 2-CF₃, 7-(3,4-diCl-phenylamine) | PfDHODH | 0.55 | nih.gov |
| researchgate.netnih.govresearchgate.netTriazolo[1,5-a]pyrimidine | 2-CF₃, 7-(4-OCH₃-phenylamine) | PfDHODH | 0.4 | nih.gov |
| researchgate.netnih.govresearchgate.netTriazolo[1,5-a]pyrimidine | 2-CF₃, 7-(4-CF₃-phenylamine) | PfDHODH | 0.030 | nih.gov |
| researchgate.netnih.govresearchgate.netTriazolo[1,5-a]pyrimidine | 2-CF₃, 7-(4-CH₃-phenylamine) | PfDHODH | 0.032 | nih.gov |
| researchgate.netnih.govresearchgate.netTriazolo[4,3-a]pyridine-6-sulfonamide | 3-Ethyl, N-(3-fluorobenzyl)-N-(4-methoxyphenyl) | Falcipain-2 | 2.24 | uantwerpen.be |
| researchgate.netnih.govresearchgate.netTriazolo[4,3-a]pyridin-3(2H)-one | 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl) | Falcipain-2 | 4.98 | uantwerpen.be |
Structure-Activity Relationship (SAR) Elucidation in Biological Contexts
The biological activity of triazolo[1,5-a]pyridine derivatives and their analogues is highly dependent on the nature and position of substituents on the heterocyclic core. SAR studies have been crucial in optimizing potency and selectivity for various biological targets. acs.org
In the context of antimalarial activity, specific substituent patterns on the researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidine ring have been identified as key drivers of potency. nih.gov
Position 2: The presence of a trifluoromethyl (CF₃) group at this position consistently leads to a significant increase in anti-P. falciparum activity. nih.gov
Position 7: An aromatic amine at this position is crucial. Derivatives featuring a β-naphthylamine group were found to be particularly potent. nih.gov The nature of the substituent on the aryl amine also modulates activity, with electron-withdrawing groups like -CF₃ and electron-donating groups like -OCH₃ both yielding highly active compounds. nih.govnih.gov However, replacing the aryl/alkylamine groups with a different linker, such as in 5-methyl-7-N'-(N,N-diethylpentane-1,4-diamine)-2-(trifluoromethyl) researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidine, resulted in poor antimalarial activity, highlighting the importance of the entire substituent group at this position. nih.gov
For a different biological target, α-glucosidase inhibition by 6-amino-2,5,7-triaryl- researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyridine-8-carbonitriles, SAR analysis revealed that potency is influenced by substituents on all three aryl rings (Ar¹, Ar², and Ar³). nih.gov For instance, a 4-chlorophenyl group at Ar³ combined with a 4-methylphenyl group at Ar² resulted in the most potent compound in the series (IC₅₀ = 6.60 µM). nih.gov This demonstrates how subtle electronic and steric changes across the molecule can fine-tune biological activity.
| Position | Substituent | Effect on Antimalarial Activity | Reference |
|---|---|---|---|
| 2 | Trifluoromethyl (CF₃) | Increases potency | nih.gov |
| 7 | β-Naphthylamine | High potency | nih.gov |
| 7 | Substituted Arylamines (e.g., 4-CF₃, 4-OCH₃) | High potency | nih.govnih.gov |
| 7 | N'-(N,N-diethylpentane-1,4-diamine) | Decreases potency | nih.gov |
Insights from SAR studies have enabled the rational design of new derivatives with improved properties. A key strategy has been the use of bioisosteric replacement and molecular hybridization, drawing inspiration from the structures of known antimalarial drugs like mefloquine (B1676156) and amodiaquine (B18356). researchgate.netnih.gov For example, the trifluoromethyl group from mefloquine was incorporated at the 2-position of the triazolopyrimidine ring, while aromatic amine moieties from amodiaquine were attached at the 7-position, leading to highly potent compounds. nih.gov
The identification of a highly active prototype compound, such as the 2-CF₃, 7-(β-naphthylamine) derivative, allows for further focused modifications. nih.gov One successful approach was the bioisosteric replacement of the researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidine ring system with a pyrazolo[1,5-a]pyrimidine (B1248293) ring, which proved effective and led to new derivatives with low toxicity and high selectivity indices. nih.gov
Another rational design approach involves creating a virtual library of compounds with planned points of diversity. For the development of researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine sulfonamides, a library of over 1500 compounds was designed with three points of randomization to systematically explore the chemical space around the core scaffold. uantwerpen.be
Computational methods are increasingly integrated into the drug design process to predict activity and understand interactions at a molecular level. Quantitative Structure-Activity Relationship (QSAR) models have been successfully developed for researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidine-7-amine analogues as inhibitors of P. falciparum. mdpi.comresearchgate.net
A study using machine learning algorithms established a regression model to predict the antimalarial activity (pIC₅₀). mdpi.comresearchgate.net The model identified five molecular descriptors as being most significant: pIC₅₀ = 5.90 − 0.71npr1 − 1.52pmi3 + 0.88slogP − 0.57vsurf-CW2 + 1.11vsurf-W2 mdpi.comresearchgate.net This equation indicates that properties related to molecular shape, lipophilicity (slogP), and surface area contribute significantly to the antimalarial activity of these compounds. mdpi.com
Molecular docking studies have also been instrumental in elucidating the binding modes of these inhibitors. For triazolopyrimidine derivatives targeting PfDHODH, docking analyses confirmed that the compounds bind within the enzyme's active site, and the calculated interaction affinities correlated well with the experimentally determined inhibitory activity. nih.govresearchgate.net Similarly, for the design of triazolopyridine sulfonamides, virtual screening and molecular docking were used to screen a large compound library against the falcipain-2 enzyme, allowing for the selection of the most promising candidates for synthesis and biological evaluation. uantwerpen.benih.gov These computational approaches provide valuable insights that guide the rational design of more potent and selective agents. nih.govjmaterenvironsci.com
Future Directions and Emerging Research Avenues for Triazolo 1,5 a Pyridine 5 Carboxylic Acid
Novel Synthetic Routes and Sustainable Chemistry for Enhanced Accessibility
The development of efficient and environmentally friendly synthetic methods is crucial for expanding the accessibility of triazolo[1,5-a]pyridine derivatives for research and development. Recent efforts have been directed towards sustainable and green chemistry principles to construct this heterocyclic system.
Researchers have explored various strategies to synthesize the triazolopyridine core, including microwave-mediated, catalyst-free reactions which offer advantages such as shorter reaction times, reduced byproducts, and elimination of hazardous solvents. nih.govmdpi.com One such approach involves the tandem reaction of enaminonitriles and benzohydrazides under microwave irradiation, demonstrating broad substrate scope and good functional group tolerance. mdpi.com Another sustainable method utilizes visible-light-mediated catalytic systems for the cyclization-desulfurization reaction between 2-hydrazinopyridine (B147025) and isothiocyanate, providing an efficient one-pot synthesis of 3-amino- tandfonline.comnih.govacs.org-triazolopyridine derivatives under mild conditions. acs.org
Other innovative synthetic strategies include:
Palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429) followed by dehydration. researchgate.net
Iodine-mediated oxidative C-N and N-S bond formations in water. organic-chemistry.org
Electrochemical-induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates, which avoids the need for transition metals or external oxidants. organic-chemistry.org
Copper-catalyzed sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org
These novel synthetic routes represent a significant step forward in making triazolo[1,5-a]pyridine derivatives more readily available for medicinal chemistry applications. mdpi.com
Table 1: Comparison of Novel Synthetic Strategies for Triazolopyridines
| Synthetic Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Microwave-Mediated Synthesis | Uses enaminonitriles and benzohydrazides. | Catalyst-free, rapid, high yields, eco-friendly. | nih.govmdpi.com |
| Visible-Light Catalyzed Desulfurative Cyclization | One-pot reaction of 2-hydrazinopyridine and isothiocyanate. | Mild conditions, environmentally friendly, good functional group compatibility. | acs.org |
| Palladium-Catalyzed Synthesis | Addition of hydrazides to 2-chloropyridine. | Efficient for specific substitutions. | researchgate.net |
| Iodine-Mediated Oxidative Cyclization | Oxidative C-N and N-S bond formation in water. | Metal-free, environmentally benign. | organic-chemistry.org |
| Electrochemical Synthesis | Desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates. | Avoids transition metals and external oxidants. | organic-chemistry.org |
Exploration of Untapped Biological Targets and Signaling Pathways
The triazolo[1,5-a]pyridine scaffold has demonstrated a remarkable diversity of biological activities, acting on a wide array of molecular targets. researchgate.net Future research is poised to uncover novel therapeutic applications by investigating previously unexplored biological targets and signaling pathways.
Recent studies have identified triazolopyridine derivatives as potent inhibitors of several key enzymes and receptors involved in various diseases:
Janus Kinases (JAKs): Derivatives have been designed as potent JAK1/2 inhibitors, which are crucial in cytokine signaling pathways implicated in inflammatory diseases. nih.gov
Histone Deacetylases (HDACs): Triazolopyridine-based compounds have been developed as dual JAK/HDAC inhibitors, showing promise in cancer therapy. tandfonline.comnih.gov
Aryl Hydrocarbon Receptor (AhR): A new class of AhR agonists based on the triazolopyridine scaffold has been discovered, with potential applications in treating psoriasis by regulating immune responses. nih.govresearchgate.netbohrium.com
Bromodomain-containing protein 4 (BRD4): Triazolopyridine derivatives have emerged as novel inhibitors of BRD4, a promising target in oncology. nih.gov
Retinoic acid receptor-related orphan nuclear receptor γt (RORγt): These compounds have been identified as potent inverse agonists of RORγt, a key transcription factor in the pathogenesis of psoriasis. nih.gov
HIV-1 Ribonuclease H (RNase H): The triazolo[1,5-a]pyrimidine scaffold is being explored for the development of allosteric inhibitors of HIV-1 RNase H, an untapped target in anti-HIV therapy. nih.gov
Furthermore, the involvement of triazolopyrimidine derivatives in modulating signaling pathways such as the ERK signaling pathway in gastric cancer cells highlights the potential for these compounds to act on critical cellular processes. mdpi.com The versatility of the triazolo[1,5-a]pyridine scaffold suggests that further screening and mechanistic studies will likely reveal additional, therapeutically relevant biological targets.
Advanced Computational Methodologies for Rational Drug Discovery
The integration of advanced computational techniques is set to accelerate the discovery and optimization of drug candidates based on the Triazolo[1,5-a]pyridine-5-carboxylic acid scaffold. Rational drug design, aided by computational tools, allows for a more targeted and efficient exploration of chemical space. nih.gov
Molecular docking and molecular dynamics (MD) simulations are being employed to elucidate the binding modes of triazolopyridine derivatives with their protein targets. For instance, docking studies have revealed how these compounds fit into the active sites of HDAC and JAK proteins, providing insights for structure-based design. tandfonline.commssm.edu Similarly, MD simulations have been used to confirm the stability of ligand-protein complexes, as demonstrated with α-glucosidase inhibitors. nih.gov
Machine learning models are also emerging as powerful tools in this field. These models can be trained on existing data to predict the biological activity of novel compounds, thereby prioritizing synthesis and experimental testing. mdpi.com For example, a Random Forest model was successfully used to predict the α-glucosidase inhibitory activity of a series of triazolo[1,5-a]pyridine derivatives, with the predictions being well-supported by subsequent experimental validation and molecular docking studies. nih.gov
Development of Multi-Targeting Agents for Complex Diseases
The multifactorial nature of many complex diseases, such as cancer and neurodegenerative disorders, has spurred interest in the development of multi-target agents that can modulate multiple pathological pathways simultaneously. nih.gov The triazolo[1,5-a]pyridine scaffold is well-suited for this "multi-target small molecule" approach due to its chemical tractability and ability to interact with diverse biological targets. mdpi.com
A notable example is the rational design of dual JAK/HDAC inhibitors. tandfonline.comnih.gov By merging the pharmacophores responsible for inhibiting these two distinct enzyme families, researchers have created single molecules with potent antiproliferative activity against cancer cell lines. tandfonline.comnih.gov This strategy aims to achieve synergistic therapeutic effects and potentially overcome drug resistance. tandfonline.com
Similarly, new scaffolds based on triazolopyridopyrimidine have been developed as dual-target small molecules for Alzheimer's disease, exhibiting both anticholinesterase activity and antioxidant properties. nih.govnih.gov The development of multi-target agents is also being pursued in cancer therapy by designing molecules that can inhibit metalloenzymes like MMPs and CAs, as well as key signaling molecules such as VEGFR-2. mdpi.com
Table 2: Examples of Multi-Targeting Agents Based on the Triazolopyridine Scaffold
| Compound Class | Targets | Therapeutic Area | Reference |
|---|---|---|---|
| Triazolopyridine-based dual inhibitors | JAK/HDAC | Cancer | tandfonline.comnih.gov |
| Triazolopyridopyrimidines | AChE/Antioxidant pathways | Alzheimer's Disease | nih.govnih.gov |
| Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides | VEGFR-2/MMPs/CAs | Cancer | mdpi.com |
Integration with Chemoinformatics and Artificial Intelligence in Drug Design
The convergence of chemoinformatics and artificial intelligence (AI) is revolutionizing drug design, and the development of this compound derivatives is poised to benefit significantly from these advancements. harvard.edu Machine learning, a subset of AI, offers powerful tools for analyzing large datasets, identifying patterns, and making predictions that can guide the drug discovery process. jocpr.com
Machine learning algorithms can be used to build predictive models for various properties of triazolopyridine derivatives, including their bioactivity, toxicity, and pharmacokinetic profiles. harvard.edu These models can be trained on experimental data to learn the complex relationships between chemical structure and biological effect. mdpi.com This approach can significantly improve the efficiency of virtual screening campaigns, allowing researchers to identify the most promising candidates from large compound libraries for further investigation. harvard.edu
Furthermore, generative models in AI can be used for de novo drug design, creating entirely new molecules with desired properties. harvard.eduyoutube.com By learning the underlying chemical rules and patterns from known active compounds, these models can propose novel triazolopyridine derivatives that are optimized for a specific biological target. This integration of AI and chemoinformatics has the potential to dramatically shorten the timeline and reduce the costs associated with bringing new drugs to the market.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
